(1-(4-(Dimethylamino)pyridin-2-yl)-1H-pyrazol-3-yl)methanol

Research Chemical Physicochemical Properties Compound Characterization

(1-(4-(Dimethylamino)pyridin-2-yl)-1H-pyrazol-3-yl)methanol, also known as DMAPP , is a synthetic heterocyclic compound featuring a pyrazole ring linked to a 4-(dimethylamino)pyridine moiety. It is cataloged with the molecular formula C11H14N4O and a molecular weight of 218.26 g/mol.

Molecular Formula C11H14N4O
Molecular Weight 218.26 g/mol
CAS No. 1449117-30-9
Cat. No. B1405666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(4-(Dimethylamino)pyridin-2-yl)-1H-pyrazol-3-yl)methanol
CAS1449117-30-9
Molecular FormulaC11H14N4O
Molecular Weight218.26 g/mol
Structural Identifiers
SMILESCN(C)C1=CC(=NC=C1)N2C=CC(=N2)CO
InChIInChI=1S/C11H14N4O/c1-14(2)10-3-5-12-11(7-10)15-6-4-9(8-16)13-15/h3-7,16H,8H2,1-2H3
InChIKeyVJASUCPKIMEIOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement and Research Profile for (1-(4-(Dimethylamino)pyridin-2-yl)-1H-pyrazol-3-yl)methanol (CAS 1449117-30-9)


(1-(4-(Dimethylamino)pyridin-2-yl)-1H-pyrazol-3-yl)methanol, also known as DMAPP , is a synthetic heterocyclic compound featuring a pyrazole ring linked to a 4-(dimethylamino)pyridine moiety. It is cataloged with the molecular formula C11H14N4O and a molecular weight of 218.26 g/mol . The compound is primarily supplied as a research chemical for laboratory use, with commercial availability at purities typically ranging from 95% to 98% .

The Critical Procurement Risk: Why Analogs Cannot Replace (1-(4-(Dimethylamino)pyridin-2-yl)-1H-pyrazol-3-yl)methanol


Based on an extensive search of primary literature, patents, and authoritative databases, no verifiable, quantitative evidence of biological activity, target engagement, or structure-activity relationship (SAR) data was found for (1-(4-(Dimethylamino)pyridin-2-yl)-1H-pyrazol-3-yl)methanol. Consequently, any comparison to analogs is impossible. The claim that this compound exhibits 'potent biological activity' is unsubstantiated by peer-reviewed data. In the absence of any published performance metrics, a scientific user cannot justify its procurement over any alternative based on evidence. Generic substitution is not a matter of failure, but of a complete lack of data to inform a decision.

Evidence Guide: Verifiable Differentiation for (1-(4-(Dimethylamino)pyridin-2-yl)-1H-pyrazol-3-yl)methanol Procurement


Physicochemical Property Profile of (1-(4-(Dimethylamino)pyridin-2-yl)-1H-pyrazol-3-yl)methanol for Research Selection

The computed physicochemical properties provide a baseline profile for research applications. The compound exhibits a moderate topological polar surface area (TPSA) of 54.18 Ų, a calculated LogP (partition coefficient) of 0.8256, and five hydrogen bond acceptors . The predicted density is 1.2 ± 0.1 g/cm³ with a boiling point of 429.2 ± 40.0 °C at 760 mmHg [1]. These are standard computational descriptors, not empirical measurements.

Research Chemical Physicochemical Properties Compound Characterization

Application Scenarios for (1-(4-(Dimethylamino)pyridin-2-yl)-1H-pyrazol-3-yl)methanol Based on Available Evidence


Use as a Synthetic Intermediate or Building Block

Given the total absence of biological data, the only verifiable application for (1-(4-(Dimethylamino)pyridin-2-yl)-1H-pyrazol-3-yl)methanol is as a chemical intermediate or building block in organic synthesis. Procurement is solely justified by its structural features (a pyrazole core with a functionalized pyridine ring) for creating proprietary compound libraries. No specific synthetic utility is documented in peer-reviewed literature.

Internal Hit Validation and Counter-Screening

An organization might procure this compound if it was identified as a 'hit' in an internal, proprietary high-throughput screen. The compound would then be used for dose-response confirmation and counter-screening against related targets. This scenario is entirely dependent on confidential, non-public data and cannot be generalized.

Hypothesis-Driven Structure-Activity Relationship (SAR) Exploration

A research group with a specific interest in pyrazolyl-pyridine chemotypes might use this compound to test a specific hypothesis regarding the 4-dimethylamino substitution. In this context, the compound serves as a tool to probe a chemical space, not as a validated lead. Its value is as a synthetic starting point for generating new analogs, as no SAR for this specific compound is available .

Technical Documentation Hub

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